Unii-Q5FN1ryk3A
Description
UNII-Q5FN1rykryk3A is a unique ingredient identifier assigned by the Global Substance Registration System (GSRS), a collaborative effort by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS). This system ensures rigorous regulatory standards for substance identification, particularly for compounds relevant to medicine and translational research .
Key attributes of UNIIs include:
- Uniqueness: Each UNII is assigned to a single substance, distinguishing it from structurally similar analogs.
- Regulatory Compliance: UNIIs are critical for tracking substances in drug development, pharmacovigilance, and regulatory submissions.
- Interoperability: The GSRS database (accessible at https://gsrs.ncats.nih.gov ) supports cross-referencing with other chemical databases, enhancing research reproducibility .
Properties
CAS No. |
1191913-58-2 |
|---|---|
Molecular Formula |
C47H76N10O16S |
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H76N10O16S/c1-21(2)16-30(51-39(64)28(48)19-34(49)61)42(67)52-33(20-35(62)63)44(69)57-38(25(8)59)45(70)53-31(17-22(3)4)41(66)50-29(14-15-74-9)40(65)56-37(24(7)58)46(71)54-32(18-26-10-12-27(60)13-11-26)43(68)55-36(23(5)6)47(72)73/h10-13,21-25,28-33,36-38,58-60H,14-20,48H2,1-9H3,(H2,49,61)(H,50,66)(H,51,64)(H,52,67)(H,53,70)(H,54,71)(H,55,68)(H,56,65)(H,57,69)(H,62,63)(H,72,73)/t24-,25-,28+,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1 |
InChI Key |
NEUKVFBOFKNFMY-VWWKDTOISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLGN4X 131-139 (NLDTLMTYV) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like NLGN4X 131-139 (NLDTLMTYV) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
NLGN4X 131-139 (NLDTLMTYV) can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at methionine residues, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring methionine to its original state.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
NLGN4X 131-139 (NLDTLMTYV) has several applications in scientific research:
Neurological Studies: Used to study synapse formation and maintenance, as well as neurological disorders like autism spectrum disorders.
Drug Development: Potential therapeutic target for developing drugs aimed at modulating synaptic function.
Biomarker Research: Investigated as a biomarker for certain neurological conditions.
Protein-Protein Interaction Studies: Used to explore interactions between neuroligins and other synaptic proteins.
Mechanism of Action
The mechanism of action of NLGN4X 131-139 (NLDTLMTYV) involves its interaction with other synaptic proteins, such as neurexins. These interactions are crucial for the formation and stabilization of synapses. The peptide sequence can modulate synaptic signaling pathways, influencing neuronal communication and plasticity.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
